An In-Depth Technical Guide to 5-Phenylisoxazol-3-amine: Chemical Properties, Structure, and Applications
An In-Depth Technical Guide to 5-Phenylisoxazol-3-amine: Chemical Properties, Structure, and Applications
Abstract
This technical guide provides a comprehensive overview of 5-phenylisoxazol-3-amine, a pivotal heterocyclic building block in contemporary organic synthesis and medicinal chemistry. The document delineates its chemical structure, physicochemical properties, and spectroscopic characteristics. Furthermore, it details established synthetic protocols, explores its reactivity as a versatile synthon, and highlights its significant applications in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this compound.
Introduction
5-Phenylisoxazol-3-amine, a five-membered aromatic heterocycle containing adjacent oxygen and nitrogen atoms, has garnered considerable attention in the scientific community. Its unique structural motif, which combines a phenyl ring with an amino-functionalized isoxazole core, imparts a range of desirable properties for applications in drug discovery and materials science. The isoxazole ring is a well-established pharmacophore, present in numerous approved drugs, and is recognized for its metabolic stability and ability to participate in various biological interactions. The amino group at the 3-position provides a convenient handle for further chemical modifications, allowing for the synthesis of diverse compound libraries. This guide aims to consolidate the current knowledge on 5-phenylisoxazol-3-amine, providing a technical resource for its effective utilization in research and development.
Chemical Structure and Properties
The fundamental structure of 5-phenylisoxazol-3-amine consists of a phenyl group attached to the 5-position of an isoxazole ring, with an amino group at the 3-position.
Physicochemical Properties
A summary of the key physicochemical properties of 5-phenylisoxazol-3-amine is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈N₂O | [1] |
| Molecular Weight | 160.17 g/mol | |
| CAS Number | 4369-55-5 | [1][2] |
| Alternate CAS Number | 6455-31-8 | [3] |
| Melting Point | 110-114 °C | [2] |
| Boiling Point | 379.3 ± 30.0 °C (Predicted) | [2] |
| Density | 1.204 ± 0.06 g/cm³ (Predicted) | [2] |
| Appearance | Yellow solid | [4] |
| Topological Polar Surface Area (TPSA) | 52.05 Ų | [5] |
| LogP | 1.9238 | [5] |
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, the isoxazole ring proton, and the amine protons. The phenyl protons would likely appear as a multiplet in the aromatic region (δ 7.0-8.0 ppm). The isoxazole ring proton, being in a heteroaromatic system, would appear as a singlet at a characteristic downfield shift. The amine protons (NH₂) are expected to appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons of the phenyl ring would resonate in the aromatic region (δ 120-140 ppm). The isoxazole ring carbons would show characteristic shifts, with the carbon bearing the amino group and the carbon attached to the phenyl group having distinct chemical shifts from the other isoxazole carbon.
FT-IR Spectroscopy
The infrared spectrum of 5-phenylisoxazol-3-amine would exhibit characteristic absorption bands for its functional groups. Key expected vibrations include N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C=N and C=C stretching of the isoxazole and phenyl rings (in the 1400-1600 cm⁻¹ region), and C-N stretching.
Mass Spectrometry
In the mass spectrum, the molecular ion peak (M+) would be observed at m/z = 160. Fragmentation would likely involve the loss of small neutral molecules and characteristic cleavages of the isoxazole ring and the phenyl substituent.
Synthesis and Reactivity
5-Phenylisoxazol-3-amine is a valuable synthetic intermediate, and several methods for its preparation have been reported. Its reactivity is primarily centered around the amino group, which can undergo a variety of chemical transformations.
Synthetic Protocols
One of the most common methods for the synthesis of 5-phenylisoxazol-3-amine involves the condensation of benzoylacetonitrile with hydroxylamine.[2] A general procedure is outlined below.
Experimental Protocol: Synthesis of 5-Phenylisoxazol-3-amine
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Step 1: To a solution of 15% aqueous sodium hydroxide (100 mL), add benzoylacetonitrile (100 mmol).
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Step 2: To this mixture, add hydroxylamine (200 mmol).
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Step 3: Heat the reaction mixture to reflux for 14 hours.
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Step 4: After cooling to room temperature, the resulting precipitate is collected by filtration.
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Step 5: The crude product is then recrystallized from isopropanol to yield pure 5-phenylisoxazol-3-amine.
An alternative approach involves the 1,3-dipolar cycloaddition of nitrile oxides with α-cyanoenamines, which proceeds with high regioselectivity to afford 5-aminoisoxazoles.[6]
Caption: General workflow for the synthesis of 5-phenylisoxazol-3-amine.
Reactivity
The amino group of 5-phenylisoxazol-3-amine is a key site for its chemical transformations, allowing for the synthesis of a wide array of derivatives.
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Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This is a common strategy for introducing diverse substituents and modulating the biological activity of the molecule.
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Alkylation: N-alkylation of the amino group can be achieved using various alkylating agents, leading to secondary and tertiary amines.
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Diazotization: As a primary aromatic amine, 5-phenylisoxazol-3-amine can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. These diazonium salts are versatile intermediates that can be converted to a variety of other functional groups.
Caption: Key reactions of the amino group in 5-phenylisoxazol-3-amine.
Applications in Drug Discovery
The 5-phenylisoxazol-3-amine scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a broad spectrum of biological activities.
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Enzyme Inhibition: Derivatives of 5-phenylisoxazole-3-carboxylic acid have been synthesized and identified as potent inhibitors of xanthine oxidase, an enzyme implicated in gout and other conditions associated with hyperuricemia.[7]
-
Antiviral Activity: Novel (5-oxazolyl)phenyl amine derivatives have demonstrated significant antiviral activity against hepatitis C virus (HCV) and coxsackie viruses.[8]
-
Analgesic Agents: Certain derivatives of N-(4-methoxyphenyl)-5-phenyl-4,5-dihydroisoxazol-3-amine have been synthesized and evaluated for their analgesic properties.[9]
-
Anticancer Activity: The isoxazole nucleus is a component of many anticancer agents, and derivatives of 5-phenylisoxazol-3-amine are actively being explored for their potential in oncology. For instance, 5-phenylthiazol-2-amine derivatives, which share structural similarities, have been developed as inhibitors of PI4KIIIβ with antitumor activity.[10]
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Antimicrobial and Antifungal Activity: The isoxazole ring system is found in various antifungal and antibacterial drugs, and newly synthesized derivatives of 5-phenylisoxazol-3-amine are often screened for such activities.[11][12]
Safety and Handling
5-Phenylisoxazol-3-amine is classified as a hazardous substance and should be handled with appropriate safety precautions.
Hazard Identification
-
Hazard Classifications: Acute toxicity (oral), skin irritation, and serious eye irritation.
-
Signal Word: Warning.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.
-
First Aid Measures:
-
If swallowed: Rinse mouth and seek medical attention.
-
If on skin: Wash with plenty of soap and water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
-
-
Storage: Store in a cool, dry, and well-ventilated place.
Conclusion
5-Phenylisoxazol-3-amine is a highly versatile and valuable heterocyclic compound with a well-established role in organic synthesis and medicinal chemistry. Its accessible synthesis, coupled with the reactivity of its amino group, provides a robust platform for the development of a wide range of derivatives with diverse biological activities. This technical guide has summarized the key chemical properties, spectroscopic features, synthetic methods, and applications of this important molecule, providing a solid foundation for its use in further research and drug discovery endeavors.
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